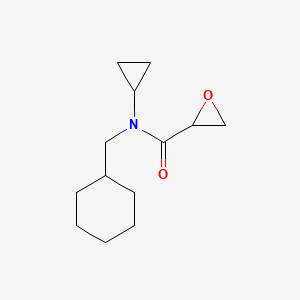
methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyran ring, the introduction of the chloro-substituted aromatic ring, and the esterification of the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydropyran ring could exist in a chair or boat conformation, and the presence of the chloro-substituted aromatic ring could introduce additional steric effects .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the functional groups present. The ester could undergo hydrolysis or transesterification reactions, and the aromatic ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the ester and the aromatic ring could increase the compound’s hydrophobicity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
Research in synthetic methodologies often focuses on developing efficient, economical, and novel routes to complex molecules. For example, studies have demonstrated one-pot synthesis strategies for tetrasubstituted thiophenes, showcasing the versatility of thiophene derivatives in organic synthesis (Sahu et al., 2015). These methodologies highlight the potential for creating diverse molecular architectures, which could be applicable in designing derivatives of the compound .
Heterocyclic Chemistry and Compound Diversity
Heterocyclic compounds, such as pyrazoles and thiophenes, are of significant interest due to their broad range of biological activities and applications in medicinal chemistry. Research into the synthesis and reactions of biginelli compounds, for instance, provides valuable insights into the construction of complex heterocyclic systems and their potential applications (Kappe & Roschger, 1989). These studies underscore the importance of heterocyclic chemistry in drug discovery and development.
Biological Activities and Potential Applications
The exploration of novel comenic acid derivatives containing isoxazole and isothiazole moieties for their synergetic effects in chemotherapy (Kletskov et al., 2018) represents the kind of research where compounds similar to methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-3-carboxylate could find application. These studies highlight the potential for compounds with complex heterocyclic structures to contribute to advances in medical treatments and pharmacology.
Advanced Materials and Chemical Properties
Research into the chemical properties of specific compounds, including their roles as intermediates in synthesis or their physical properties, forms the basis for the development of new materials and chemical processes. For instance, the study of corrosion inhibition effects of pyrazole derivatives on mild steel in hydrochloric acid solution (Yadav et al., 2015) exemplifies how detailed understanding of a compound's chemical behavior can lead to applications in industry and technology.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-23-17(22)12-4-7-26-16(12)20-14(21)10-8-13(18)15(19-9-10)25-11-2-5-24-6-3-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKLHYTYAPWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
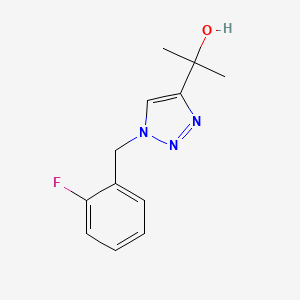
![2-Bromo-1-methyl-6-(2-trimethylsilylethoxymethyl)-4,5-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B2471496.png)
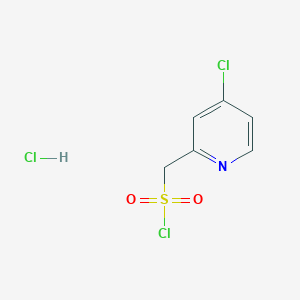
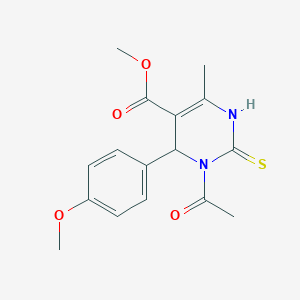
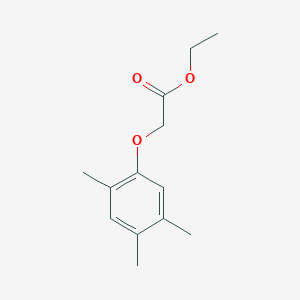
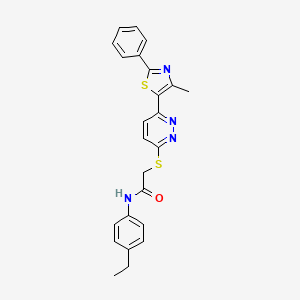
![4-{[5-(Methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2471504.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B2471505.png)
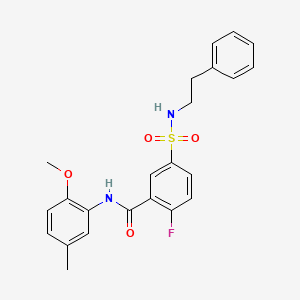

![4-[2-(3-Chlorophenyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2471510.png)

![2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2471512.png)
